Molecular Weight and Structural Differentiation from 6-Substituted Analogs
The molecular weight and halogen type are primary identifiers that directly affect a compound's reactivity and physical properties. 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride (MW 308.18 g/mol) is a heavier and sterically distinct building block compared to its 6-fluoro analog (MW 291.73 g/mol) and lighter than the 6-(trifluoromethyl) analog (MW ~358.76 g/mol) . This mass difference is critical for procurement to ensure the correct building block is sourced for a synthetic route targeting specific physicochemical properties.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 308.18 |
| Comparator Or Baseline | 6-Fluoro analog: 291.73; 6-(Trifluoromethyl) analog: ~358.76 |
| Quantified Difference | 16.45 g/mol heavier than 6-fluoro; ~50.58 g/mol lighter than 6-(trifluoromethyl) analog |
| Conditions | Standard molecular weight calculation based on molecular formula |
Why This Matters
Incorrect molecular weight is a definitive indicator of a wrong compound being supplied, making this comparison a fundamental first check in procurement quality control.
